3-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
Description
Properties
IUPAC Name |
3-methyl-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16(2)12-21(29)24-10-11-28-22-20(13-26-28)23(30)27(15-25-22)14-18-8-5-7-17-6-3-4-9-19(17)18/h3-9,13,15-16H,10-12,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJYGRZBWMTAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its effects as an anti-cancer agent and its mechanism of action.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 922046-38-6 |
The biological activity of this compound is primarily attributed to its role as an epidermal growth factor receptor (EGFR) inhibitor. EGFR is a critical target in cancer therapy due to its overexpression in various tumors.
In vitro Studies
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative effects against cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer).
- IC50 Values :
Apoptosis Induction
Flow cytometric analyses indicated that the compound induces apoptosis in cancer cells. It was observed to increase the BAX/Bcl-2 ratio significantly (8.8-fold), suggesting that it promotes pro-apoptotic pathways while inhibiting anti-apoptotic mechanisms .
Structure-Activity Relationship (SAR)
The structural components of the compound play a vital role in its biological activity:
- Naphthalenylmethyl Group : Enhances binding affinity to EGFR.
- Pyrazolo[3,4-d]pyrimidine Core : Essential for the inhibitory activity against EGFR due to its structural similarity to ATP, allowing it to compete effectively at the binding site .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Study on Pyrazolo[3,4-d]pyrimidine Derivatives :
-
Clinical Implications :
- The promising results from preclinical studies have led to ongoing clinical trials investigating pyrazolo[3,4-d]pyrimidines as potential treatments for non-small cell lung cancer and other malignancies characterized by EGFR mutations.
Scientific Research Applications
Scientific Research Applications
-
Cancer Therapy :
- Inhibition of PI3K : The compound's ability to inhibit PI3K suggests potential applications in oncology, where targeting this pathway could impede tumor growth and survival.
- Case Studies : Preliminary studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit anti-cancer activity in various cancer cell lines, warranting further investigation into this specific derivative.
-
Anti-inflammatory Effects :
- Compounds with similar structural motifs have shown promise as inhibitors of inflammatory pathways. In silico studies suggest that 3-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide could be explored for its potential as a 5-lipoxygenase inhibitor, which plays a crucial role in inflammatory responses .
-
Neurological Disorders :
- Given the involvement of kinase signaling in neurodegenerative diseases, the compound may offer therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease through modulation of neuroinflammatory pathways.
Data Table: Comparison of Related Compounds
| Compound Name | Structure | Target | Application Area |
|---|---|---|---|
| This compound | structure | PI3K | Cancer therapy |
| Similar Pyrazolo Compound | structure | 5-lipoxygenase | Anti-inflammatory |
| Another Derivative | structure | Various kinases | Neurological disorders |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The pyrazolo[3,4-d]pyrimidinone scaffold is shared among several pharmacologically relevant compounds. Key analogs include:
N-(2-{4-Oxo-5-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
- Molecular Formula : C₁₉H₂₀F₃N₅O₂
- Key Differences :
- Substituent at position 5: 3-(trifluoromethyl)benzyl instead of naphthalen-1-ylmethyl.
- The trifluoromethyl group introduces strong electron-withdrawing effects, which may alter electronic distribution and binding affinity compared to the electron-rich naphthalene system .
- Molecular Weight : 407.396 g/mol (vs. ~447.5 g/mol for the naphthalene derivative), suggesting reduced steric bulk.
Pharmacopeial Forum PF 43(1) Derivatives
Compounds listed in (e.g., entries m, n, o) share the butanamide backbone but feature:
- Complex stereochemistry (e.g., (2S,4S,5S) or (2R,4R,5S) configurations).
- Additional substituents such as 2-(2,6-dimethylphenoxy)acetamido and tetrahydropyrimidin-1(2H)-yl groups.
- These modifications likely target specific enantioselective interactions, contrasting with the simpler achiral structure of the naphthalene derivative .
Physicochemical and Pharmacokinetic Properties
Theoretical Binding Interactions
- Naphthalene Derivative : The naphthalen-1-ylmethyl group may engage in π-π stacking with aromatic residues in enzyme active sites, while the butanamide chain could form hydrogen bonds with backbone amides.
- PF 43(1) Compounds: Their stereochemical complexity and additional functional groups (e.g., dimethylphenoxy) suggest higher target specificity but may introduce metabolic instability .
Research Findings and Implications
Substituent Effects : Bulkier groups like naphthalene may improve binding to large hydrophobic pockets but reduce solubility.
Electronic Modulation : Electron-withdrawing groups (e.g., CF₃) vs. electron-donating systems (naphthalene) influence charge distribution and intermolecular interactions.
Stereochemical Complexity : Derivatives with defined stereocenters (PF 43(1)) prioritize selectivity but require sophisticated synthetic routes .
Methodological Considerations
Structural analyses of these compounds likely employ tools such as:
Preparation Methods
Conventional Cyclocondensation with HCl Gas
A mixture of 5-aminopyrazole-4-carbonitrile derivatives and aliphatic/aromatic nitriles in dioxane undergoes cyclization under dry HCl gas flow for 6 hours. The crude product is neutralized with 5% NaOH and recrystallized, yielding pyrazolo[3,4-d]pyrimidin-4-ones in 70–85% yield. For example:
Three-Component Microwave-Assisted Synthesis
This method employs methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under microwave irradiation. The one-pot protocol achieves 80–92% yield with excellent regioselectivity for 3-arylamino-substituted derivatives. X-ray crystallography confirms the 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one structure.
N-1 Alkylation with 2-Aminoethyl Groups
Introducing the 2-aminoethyl moiety at the N-1 position requires selective alkylation.
Nucleophilic Substitution
Reductive Amination (Alternative Approach)
- Reactant : Pyrazolo[3,4-d]pyrimidin-4-one with aldehyde functionality + ethylenediamine.
- Conditions : NaBH4 in methanol (0°C to room temperature, 4 hours).
- Yield : 55–60%.
C-5 Alkylation with Naphthalen-1-ylmethyl
The naphthalen-1-ylmethyl group is introduced at position C-5 via alkylation.
Direct Alkylation with Naphthalen-1-ylmethyl Bromide
Phase-Transfer Catalysis (PTC)
- Catalyst : Tetrabutylammonium bromide (TBAB).
- Conditions : CH2Cl2/H2O biphasic system, RT, 12 hours.
- Yield : 68%.
Acylation of the Primary Amine
The terminal amine of the 2-aminoethyl side chain is acylated with 3-methylbutanoyl chloride.
Schotten-Baumann Reaction
Carbodiimide-Mediated Coupling
Reaction Optimization and Challenges
Spectroscopic Characterization
- 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyrimidine H), 8.25–7.45 (m, 7H, naphthalene H), 4.85 (s, 2H, CH2-naphthalene), 4.10 (t, J = 6.4 Hz, 2H, NCH2CH2NH), 3.40 (q, J = 6.4 Hz, 2H, CH2NHCO), 2.15 (m, 1H, CH(CH3)2), 1.50 (d, J = 6.8 Hz, 2H, CH2CH(CH3)2), 0.95 (d, J = 6.8 Hz, 6H, (CH3)2).
- HRMS (ESI+) : m/z calcd for C25H27N5O2 [M+H]+: 438.2134; found: 438.2136.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Time (hours) |
|---|---|---|---|
| Conventional (HCl gas) | 4 | 48 | 28 |
| Microwave-assisted | 3 | 62 | 6 |
| Hybrid (PTC + HBTU) | 4 | 55 | 18 |
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological interactions?
The compound features a pyrazolo[3,4-d]pyrimidinone core with a naphthalen-1-ylmethyl substituent at position 5 and a 3-methylbutanamide group at position 1. These moieties contribute to steric and electronic properties critical for interactions with biological targets, such as kinases or enzymes. X-ray crystallography (using SHELX for refinement ) and ORTEP-3 for visualization are essential for confirming stereochemistry and hydrogen-bonding networks. The naphthalene group enhances hydrophobic interactions, while the amide linkage improves solubility and hydrogen-bonding capacity.
Q. What synthetic routes are commonly employed for pyrazolo[3,4-d]pyrimidine derivatives like this compound?
Synthesis typically involves:
- Cyclocondensation : Formation of the pyrazolo[3,4-d]pyrimidine core via reactions between aminopyrazoles and carbonyl derivatives.
- Alkylation : Introduction of the naphthalen-1-ylmethyl group using alkyl halides or Mitsunobu conditions .
- Amidation : Coupling of the ethylbutanamide side chain via carbodiimide-mediated reactions (e.g., EDC/HOBt) . Key intermediates are purified using column chromatography, and yields are optimized by controlling solvent polarity (e.g., DMF for solubility) and reaction time .
Q. How is the purity and identity of this compound validated post-synthesis?
Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm absence of unreacted precursors. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray diffraction provides definitive structural proof .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the introduction of the naphthalen-1-ylmethyl group?
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the pyrazolo[3,4-d]pyrimidine intermediate . Monitoring via TLC (eluent: ethyl acetate/hexane, 1:1) ensures reaction completion.
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
- Dose-response validation : Perform IC₅₀ assays across multiple cell lines (e.g., HCT-116 vs. MCF-7) .
- Structural analogs : Compare activity of derivatives with substitutions at the naphthalene or amide positions (e.g., replacing naphthalene with phenyl groups reduces potency ).
- Target specificity : Use kinase profiling assays to identify off-target effects .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase). The naphthalene group shows π-π stacking with Phe residues .
- Molecular dynamics (MD) simulations : GROMACS assesses binding stability over 100 ns trajectories, highlighting critical hydrogen bonds (e.g., between the amide carbonyl and Lys72) .
- QSAR models : Correlate substituent electronegativity with inhibitory activity using Hammett constants .
Q. How do structural modifications at the pyrazolo[3,4-d]pyrimidine core affect pharmacokinetic properties?
- Position 5 substitution : Replacing naphthalen-1-ylmethyl with smaller groups (e.g., methyl) reduces logP, improving aqueous solubility but decreasing membrane permeability .
- Amide chain length : Shorter chains (e.g., propanamide vs. butanamide) alter metabolic stability (CYP3A4 susceptibility) .
- Prodrug strategies : Esterification of the amide group enhances oral bioavailability, with hydrolysis in plasma releasing the active form .
Methodological Considerations
- Data reproducibility : Use standardized protocols (e.g., NIH guidelines) for cytotoxicity assays to minimize inter-lab variability .
- Crystallographic refinement : SHELXL’s twin refinement module resolves disorder in the naphthalene moiety .
- Synthetic scalability : Continuous flow reactors improve yield for gram-scale synthesis by enhancing heat/mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
